3-Aminoazetidine-1-carboxamide

Description

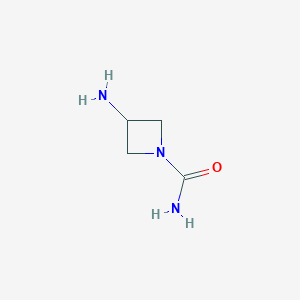

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-aminoazetidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O/c5-3-1-7(2-3)4(6)8/h3H,1-2,5H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTWYNOXCIFOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Aminoazetidine 1 Carboxamide and Its Derivatives

Classical and Established Synthetic Routes to the Azetidine (B1206935) Core

The construction of the azetidine ring is a critical step in the synthesis of 3-aminoazetidine-1-carboxamide. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to the reduction of β-lactams. These methods provide access to a diverse range of substituted azetidines, which can then be further functionalized.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of azetidine synthesis. These reactions typically involve the intramolecular cyclization of a precursor bearing a nucleophilic amine and an electrophilic carbon center separated by a three-atom linker. A common strategy employs γ-haloamines, where the amine attacks the carbon bearing a halogen atom, displacing it to form the four-membered ring. nih.gov

A streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine highlights this approach. umich.edu Commercially available 1-benzhydrylazetidin-3-ol (B14779) is first converted to its mesylate, a good leaving group. Subsequent treatment with ammonium (B1175870) hydroxide (B78521) facilitates an intramolecular nucleophilic substitution, where the amino group displaces the mesylate to form the azetidine ring, yielding the desired 3-aminoazetidine derivative. umich.edu

Another example involves the synthesis of N-Boc-3-aminoazetidine, a key intermediate. This can be achieved by the reduction of 1-Boc-3-azidoazetidine. reddit.com The azide (B81097) group, which can be introduced via nucleophilic substitution of a suitable leaving group, is then reduced to the amine, providing the 3-aminoazetidine core.

The table below summarizes representative nucleophilic substitution reactions for the synthesis of 3-aminoazetidine precursors.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1-Benzhydrylazetidin-3-ol | 1. Methanesulfonyl chloride, triethylamine, acetonitrile; 2. Ammonium hydroxide, isopropanol, ~70°C | 3-Amino-1-benzhydrylazetidine | 72-84 |

| 1-Boc-3-azidoazetidine | 10% Pd/C, EtOAc, H₂ | tert-Butyl 3-aminoazetidine-1-carboxylate | 99 |

Alkylation Strategies

Alkylation strategies offer another versatile route to the azetidine core. These methods often involve the reaction of a primary amine with a 1,3-dihalide or a related dielectrophile. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

In the context of preparing precursors for 3-aminoazetidine derivatives, alkylation can be used to introduce substituents on the azetidine nitrogen. For instance, N-alkylation of a secondary amine with bromoacetonitrile (B46782) can be a key step in a multi-step synthesis of functionalized azetidines. nih.gov This approach allows for the construction of a more complex acyclic precursor that can then undergo cyclization to form the azetidine ring.

Cyclization Reactions

The intramolecular cyclization of γ-amino alcohols is a widely used and efficient method for constructing the azetidine ring. This strategy involves the activation of the hydroxyl group of the γ-amino alcohol to transform it into a good leaving group, which is then displaced by the intramolecular nucleophilic attack of the amino group.

A notable example is the synthesis of N-tosyl-2,4-disubstituted azetidines from N-tosylaldimines and acetophenone. nih.gov The initial reaction generates a β-amino ketone, which is subsequently reduced to a syn/anti mixture of 1,3-aminoalcohols. After separation, the anti-isomer is treated with potassium hydroxide and tosyl chloride, leading to the formation of the cis-azetidine product. nih.gov

The table below presents an example of this synthetic route.

| Starting Materials | Key Steps | Product | Overall Yield (%) |

| N-tosylaldimine, Acetophenone | 1. BF₃·OEt₂, CH₂Cl₂; 2. NaBH₄; 3. KOH, TsCl, reflux | cis-N-Tosyl-2,4-disubstituted azetidine | 57-64 |

Base-promoted cyclization is a common strategy for the formation of the azetidine ring, particularly when the precursor contains a leaving group at the γ-position relative to the amine. Strong, non-nucleophilic bases are often employed to deprotonate the amine, enhancing its nucleophilicity and facilitating the intramolecular cyclization.

The synthesis of 2-cyano azetidines from β-amino alcohols exemplifies this approach. nih.gov The synthetic sequence involves N-alkylation with bromoacetonitrile, protection of the primary alcohol, conversion of the alcohol to a chloride, and finally, treatment with a strong base like lithium hexamethyldisilylazide (LiHMDS) to induce cyclization. nih.gov

Another example is the synthesis of azetidines via an intramolecular Michael addition. nih.gov In this method, a precursor containing an α,β-unsaturated ester and an amino group is treated with a strong base, such as LiHMDS, to trigger the cyclization.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the amide carbonyl group of azetidin-2-ones, also known as β-lactams, provides a direct route to the corresponding azetidines. This method is particularly useful as a wide variety of β-lactams can be synthesized through well-established methods like the Staudinger cycloaddition.

While the reduction of β-lactams is a known method for azetidine synthesis, the direct reduction of a 3-amino-azetidin-2-one to a 3-aminoazetidine is a plausible synthetic step. The choice of reducing agent is critical to selectively reduce the amide carbonyl without affecting other functional groups that may be present in the molecule.

Advanced and Stereoselective Synthetic Approaches

Modern synthetic chemistry offers powerful tools for the construction of stereochemically complex azetidines. These approaches often provide access to enantiopure and diastereopure products, which are crucial for developing selective therapeutic agents. Key strategies include leveraging the high ring strain of bicyclic precursors and orchestrating the rearrangement of smaller ring systems.

A highly effective and modular approach for synthesizing stereopure azetidines involves the strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs). researchgate.netchemrxiv.org These highly strained molecules, possessing approximately 65 kcal/mol of ring strain, readily undergo stereospecific ring-opening reactions upon interaction with a wide array of reagents. rsc.org This method allows for a programmable and parallel synthesis of diverse and complex azetidines that are otherwise challenging to produce. researchgate.netchemrxiv.org

The functionalization of ABBs can be achieved through stereospecific reactions with various nucleophiles, including amines, alcohols, thiols, and carboxylic acids. researchgate.net For basic nucleophiles such as primary and secondary amines, the reaction is typically promoted by an acid, like trifluoromethanesulfonic acid (TfOH), which activates the ABB for nucleophilic attack. chemrxiv.org This process involves the protonation of the bridgehead nitrogen, facilitating the cleavage of the central C-N bond by the incoming amine nucleophile. The reaction proceeds with high diastereoselectivity, providing specific stereoisomers of the resulting 3-substituted azetidines. researchgate.net

| Nucleophile | Activating Agent | Product | Yield (%) | Diastereomeric Ratio (dr) |

| Morpholine | TfOH | 3-(Morpholin-4-yl)azetidine derivative | 75 | >20:1 |

| Piperidine (B6355638) | TfOH | 3-(Piperidin-1-yl)azetidine derivative | 81 | >20:1 |

| Benzylamine | TfOH | 3-(Benzylamino)azetidine derivative | 68 | >20:1 |

| Aniline | TfOH | 3-(Phenylamino)azetidine derivative | 55 | >20:1 |

This table presents representative examples of the strain-release functionalization of a chiral 1-azabicyclobutane with various amine nucleophiles, demonstrating the method's scope and high stereoselectivity. researchgate.net

A novel, light-driven method for creating densely functionalized azetidines utilizes radical strain-release (RSR) photocatalysis. unife.itchemrxiv.org This strategy employs a visible-light-absorbing organic photosensitizer to trigger the homolytic cleavage of various precursors, such as sulfonyl imines, generating two distinct radical intermediates. unife.itchemrxiv.org These radicals are then intercepted by the highly strained ABB in a process that leads to the formation of difunctionalized azetidines in a single step. researchgate.netunife.it This mild, photocatalytic protocol unlocks new pathways for azetidine synthesis, avoiding the need for harsh reagents or pre-activation steps. unife.itchemrxiv.org The reaction demonstrates broad applicability and has been used to synthesize derivatives of known pharmaceuticals like celecoxib (B62257) and naproxen. unife.it

| Radical Precursor | Photosensitizer | Azetidine Product | Yield (%) |

| N-((4-cyanophenyl)methylene)-4-methylbenzenesulfonamide | Organic Dye | 3-((4-cyanophenyl)(tosylamino)methyl)azetidine | 85 |

| N-(naphthalen-2-ylmethylene)-4-methylbenzenesulfonamide | Organic Dye | 3-((Naphthalen-2-yl)(tosylamino)methyl)azetidine | 92 |

| N-(cyclohexylmethylene)-4-methylbenzenesulfonamide | Organic Dye | 3-((Cyclohexyl)(tosylamino)methyl)azetidine | 78 |

This table illustrates the scope of the radical strain-release photocatalysis method for producing C3-functionalized azetidines from a 1-azabicyclobutane precursor. unife.itchemrxiv.org

The high ring strain inherent in three-membered aziridines makes them valuable precursors for the synthesis of four-membered azetidine rings. magtech.com.cnresearchgate.net These transformations typically proceed via ring-expansion or rearrangement pathways, where the aziridine (B145994) is converted into a more stable azetidine derivative. researchgate.netnih.gov

In certain cases, aziridines that are formed as kinetic products can undergo thermal isomerization to yield their more thermodynamically stable azetidine isomers. nih.gov This rearrangement is particularly effective for aziridines substituted with groups that can stabilize the transition state of the ring expansion. For instance, alkyl 2-(bromomethyl)aziridine-2-carboxylates can be quantitatively converted into the corresponding alkyl 3-bromoazetidine-3-carboxylates upon heating. nih.gov This process provides a direct and efficient route from a three-membered to a four-membered azaheterocycle.

| Starting Aziridine | Conditions | Azetidine Product | Yield (%) |

| Ethyl 2-(bromomethyl)-1-benzylaziridine-2-carboxylate | Reflux in Toluene, 8h | Ethyl 3-bromo-1-benzylazetidine-3-carboxylate | 95 |

| Methyl 2-(bromomethyl)-1-(4-methoxybenzyl)aziridine-2-carboxylate | Reflux in Methanol (B129727), 24h | Methyl 3-bromo-1-(4-methoxybenzyl)azetidine-3-carboxylate | 93 |

This table shows examples of the thermal rearrangement of functionalized aziridines to the corresponding azetidine derivatives. nih.gov

The ring expansion of aziridines to azetidines can also be induced by nucleophiles. This process often involves an initial nucleophilic attack on one of the aziridine ring carbons, leading to a ring-opened intermediate that subsequently cyclizes to form the four-membered azetidine ring. frontiersin.org A notable example is the synthesis of 3-methoxyazetidines from N-alkylidene-(2,3-dibromo-2-methylpropyl)amines. researchgate.net In this reaction, treatment with sodium borohydride (B1222165) in methanol first reduces the imine and induces the formation of an intermediate 2-(bromomethyl)-2-methylaziridine. This aziridine then undergoes a methanol-assisted ring expansion, where methanol acts as a nucleophile, to furnish the final 3-bromo-3-methylazetidine, which can be further converted to a 3-methoxyazetidine. researchgate.net This demonstrates a tandem cyclization-rearrangement sequence to access the azetidine core from an acyclic precursor via an aziridine intermediate. researchgate.net

| Aziridine Precursor | Reagent/Nucleophile | Azetidine Product | Yield (%) |

| N-benzylidene-(2,3-dibromo-2-methylpropyl)amine | NaBH4 / Methanol | 1-Benzyl-3-bromo-3-methylazetidine | 78 |

| N-(4-chlorobenzylidene)-(2,3-dibromo-2-methylpropyl)amine | NaBH4 / Methanol | 1-(4-Chlorobenzyl)-3-bromo-3-methylazetidine | 82 |

This table provides examples of the nucleophile-induced synthesis of azetidines starting from acyclic precursors that form aziridine intermediates in situ. researchgate.net

Organocatalysis and Asymmetric Synthesis

Organocatalysis has become a important method for the asymmetric synthesis of β-amino acid derivatives, offering advantages such as operational simplicity, catalyst availability, and low toxicity. greyhoundchrom.commdpi.com This approach is particularly relevant for the synthesis of enantio-enriched molecules of interest to the pharmaceutical industry. mdpi.com Various modes of organocatalysis, including Brønsted acid, Brønsted base, Lewis acid, and Lewis base catalysis, have been successfully applied. nih.gov

In the context of azetidine synthesis, chiral organocatalysts have been employed to achieve high regio- and enantioselectivity. For instance, the aza-Michael reaction of benzotriazole (B28993) with α-substituted β-nitroacrylates has been effectively catalyzed by a chiral organocatalyst, demonstrating the potential of this strategy for producing specific isomers. nih.gov

The development of novel organocatalysts derived from natural amino acids and their derivatives continues to expand the scope of asymmetric synthesis. dntb.gov.ua These catalysts, which can act as both an acid and a base, mimic enzymatic catalysis to promote chemical transformations. dntb.gov.ua

| Catalyst Type | Reaction | Key Features |

| Chiral Organocatalyst | Aza-Michael Reaction | High regio- and enantioselectivity |

| Amino Acid-Derived | Various Asymmetric Syntheses | Mimics enzymatic catalysis, bifunctional (acid/base) |

| Proline and Derivatives | Asymmetric Aldol and Diels-Alder Reactions | Well-established, versatile |

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions provide efficient pathways for the synthesis and functionalization of the this compound scaffold. Palladium-catalyzed cross-coupling reactions, for example, have been utilized to synthesize 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives. nih.gov This method involves the coupling of a t-butyl (N-benzylazetidine-3-yl) carboxylate with (het)aryl halides. nih.gov

Lanthanide triflates, such as La(OTf)3, have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, yielding azetidines in high yields. frontiersin.org This reaction proceeds with high regioselectivity, even in the presence of acid-sensitive functional groups. frontiersin.org

Furthermore, photo-induced copper catalysis has enabled the synthesis of azetidines through a [3+1] radical cascade cyclization. nih.gov This atom-economical approach involves the functionalization of two α-amino C(sp3)-H bonds of tertiary alkylamines with alkynes. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Product |

| Palladium | Cross-coupling | t-butyl (N-benzylazetidine-3-yl) carboxylate and (het)aryl halides | 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives |

| Lanthanum (III) triflate | Intramolecular aminolysis | cis-3,4-epoxy amines | Azetidines |

| Copper (photo-induced) | [3+1] radical cascade cyclization | Tertiary alkylamines and alkynes | Functionalized azetidines |

Horner-Wadsworth-Emmons Reaction in Azetidine Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for preparing substituted alkenes from aldehydes and ketones with phosphonate (B1237965) esters, and it has been effectively applied in the synthesis of azetidine derivatives. nih.govwikipedia.org A notable application is the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one. nih.govbohrium.com This reaction is often catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.govbohrium.com

The HWE reaction is favored for its ability to produce predominantly E-alkenes and for the ease of removal of its dialkylphosphate salt byproduct through aqueous extraction. wikipedia.orgorganic-chemistry.org The phosphonate carbanions used in the HWE reaction are more nucleophilic and less basic than the phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org

The mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde or ketone. wikipedia.orgslideshare.net The subsequent elimination of an oxaphosphetane intermediate yields the alkene. wikipedia.org

Aza-Michael Addition Reactions

The aza-Michael addition is a crucial reaction for the formation of C-N bonds and is widely used in the synthesis of β-amino carbonyl compounds. bohrium.comresearchgate.net In the context of this compound synthesis, this reaction is employed to introduce diverse functional groups onto the azetidine scaffold.

Specifically, the methyl (N-Boc-azetidin-3-ylidene)acetate, synthesized via the HWE reaction, serves as a Michael acceptor for various NH-heterocycles. nih.govbohrium.com This subsequent aza-Michael addition leads to the formation of functionalized 3-substituted 3-(acetoxymethyl)azetidines. nih.govbohrium.com The reaction can be catalyzed by bases such as DBU or potassium carbonate. nih.gov

A variety of nitrogen-containing heterocycles, including pyrazoles, imidazoles, and benzimidazoles, have been successfully added to the azetidine scaffold using this method, demonstrating the versatility of the aza-Michael addition in generating a library of azetidine derivatives. nih.gov

Strategies for Functionalization and Derivatization of the this compound Scaffold

Introduction of Diverse Functional Groups at C-3 Position

The C-3 position of the azetidine ring is a key site for introducing chemical diversity. One prominent strategy involves the synthesis of 3-arylazetidine-3-carboxylic acids. This can be achieved through a catalytic Friedel-Crafts reaction of 3-arylazetidin-3-ols with 2-methylfuran, followed by oxidative cleavage of the furan (B31954) ring. acs.orgthieme-connect.com This two-step process allows for the incorporation of various aryl and heteroaryl groups. acs.org

Another versatile method is the aza-Michael addition to methyl (N-Boc-azetidin-3-ylidene)acetate. nih.govresearchgate.net This approach enables the introduction of a wide range of nitrogen-containing heterocycles, such as pyrazoles, imidazoles, and triazoles, at the C-3 position. nih.gov The resulting 3-substituted 3-(acetoxymethyl)azetidines can be further modified. For instance, brominated pyrazole-azetidine hybrids can undergo Suzuki-Miyaura cross-coupling reactions to introduce additional diversity. nih.govresearchgate.net

Furthermore, the bromo-substituted carbon at the C-3 position in certain azetidine-3-carboxylic acid derivatives serves as a useful handle for nucleophilic substitution with various carbon, sulfur, oxygen, and nitrogen nucleophiles. researchgate.net

Synthesis of Azetidine-3-Carboxylic Acid Derivatives

Azetidine-3-carboxylic acid is a valuable intermediate for the synthesis of a variety of derivatives with potential biological activities. glpbio.comgoogle.comglpbio.com One synthetic route involves the triflation of diethyl bis(hydroxymethyl)malonate, followed by intramolecular cyclization with an amine to form the azetidine ring, and subsequent decarboxylation and hydrogenation. google.com

Derivatives of azetidine-3-carboxylic acid can be prepared through various transformations. For instance, the carboxylic acid functionality can be converted to amides. An example is the amide coupling of 3-arylazetidine-3-carboxylic acid with L-phenylalaninamide, which has been used in the synthesis of an endomorphin analogue. acs.org

The synthesis of new heterocyclic amino acid derivatives containing the azetidine ring has been achieved through the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. nih.govbohrium.com This method provides access to a range of 3-substituted azetidine-3-carboxylic acid esters. nih.gov

| Precursor | Reaction | Functionalization/Derivative |

| 3-Arylazetidin-3-ols | Friedel-Crafts/Oxidative Cleavage | 3-Arylazetidine-3-carboxylic acids |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | Aza-Michael Addition | 3-(Heterocyclyl)azetidine-3-carboxylic acid esters |

| Diethyl bis(hydroxymethyl)malonate | Cyclization/Decarboxylation | Azetidine-3-carboxylic acid |

| 3-Arylazetidine-3-carboxylic acid | Amide Coupling | Azetidine-containing peptide analogues |

Pharmacological and Biological Activities of 3 Aminoazetidine 1 Carboxamide Derivatives

Therapeutic Potential in Disease Models

Central Nervous System (CNS) Disorders

Derivatives of 3-aminoazetidine-1-carboxamide have shown significant promise in preclinical studies for a variety of Central Nervous System (CNS) disorders. Their mechanisms of action often involve the modulation of key neurotransmitter systems or enzymes implicated in the pathophysiology of these conditions.

While direct studies on this compound derivatives for Multiple Sclerosis (MS) are limited, the therapeutic potential can be inferred from the activity of related compounds. Systemic sclerosis, which shares fibrotic pathways with MS, has been a target for dipeptidyl peptidase 4 (DPP-4) inhibitors. researchgate.net Fibroblasts expressing DPP-4 are believed to play a crucial role in fibrosis, a component of the pathology in sclerotic conditions. researchgate.net

In the context of Parkinson's Disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons, DPP-4 inhibitors are emerging as a promising therapeutic strategy. researchgate.netmichaeljfox.orgnih.gov Preclinical and clinical studies have suggested that DPP-4 inhibitors can rescue neuronal degeneration and improve motor functions. michaeljfox.org The neuroprotective effects are thought to be mediated by the elevation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels in the brain, which have neurotrophic actions. michaeljfox.org A cohort study of diabetic patients demonstrated that the use of DPP-4 inhibitors was associated with a significantly lower risk of developing Parkinson's disease. researchgate.net Specifically, vildagliptin (B1682220) showed a strong correlation with a reduced risk of PD. researchgate.net

Key Research Findings in Parkinson's Disease Models:

| Compound Class | Model | Key Findings | Reference |

|---|---|---|---|

| DPP-4 Inhibitors | Pre-clinical PD models | Amelioration of parkinsonism and elevations in brain dopamine (B1211576) levels. | michaeljfox.org |

| Vildagliptin | MPTP-induced mouse model of PD | Attenuated motor deficits and increased tyrosine hydroxylase-positive cells. | anad.org |

The therapeutic potential of 3-aminoazetidine derivatives in psychiatric disorders is strongly linked to their activity as monoamine reuptake inhibitors. A deficiency in monoamine neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (DA) is a key hypothesis in the pathophysiology of depression. nih.gov

A significant breakthrough has been the development of 3-aminoazetidine derivatives as triple reuptake inhibitors (TRIs), which can block the reuptake of 5-HT, NE, and DA simultaneously. nih.gov This broad-spectrum action is expected to offer enhanced therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov One study detailed the synthesis of 166 novel 3-aminoazetidine derivatives and their evaluation as TRIs, with the goal of identifying compounds with a specific inhibitory profile (hSERT > hNET > hDAT). nih.gov

The inhibition of dopamine reuptake is also a key mechanism in the context of cocaine use disorder. Dopamine reuptake inhibitors have been shown to reduce cocaine self-administration in preclinical models, suggesting their potential as therapeutic agents for cocaine addiction. nih.gov The enhancement of dopaminergic activity appears to be critical for this effect. nih.gov Furthermore, monoamine reuptake inhibitors can potentiate the stimulus effects of cocaine, a factor to be considered in the development of treatments. nih.gov

While direct evidence for this compound derivatives in anxiety and cognitive disorders is not yet established, their ability to modulate multiple neurotransmitter systems suggests a potential therapeutic avenue.

Inhibitory Activities of a Lead 3-Aminoazetidine Derivative:

| Target | IC50 (nM) |

|---|---|

| hSERT | 1.8 |

| hNET | 12.1 |

| hDAT | 68.5 |

(Data for a lead compound from a study on 3-aminoazetidine derivatives as triple reuptake inhibitors) nih.gov

The potential application of this compound derivatives in obesity and eating disorders can be extrapolated from the known effects of modulating GLP-1 receptor signaling. GLP-1 receptor agonists are established treatments for type 2 diabetes and obesity, as they regulate appetite, food intake, and cravings through actions on the central nervous system. nih.gov These medications can enhance the feeling of fullness and prolong it after meals. anad.org

Emerging research suggests a role for GLP-1 receptor agonists in the treatment of binge-eating disorder (BED). nih.govresearchgate.net However, their use in other eating disorders like anorexia nervosa and bulimia nervosa is approached with caution due to the potential for appetite-suppressing effects to worsen restrictive eating behaviors. researchgate.net

The therapeutic potential of carboxamide-containing compounds in epilepsy is well-established, with several approved antiepileptic drugs featuring this functional group. dntb.gov.ua The primary mechanism of action for many of these drugs is the modulation of voltage-gated sodium channels, which helps to control neuronal hyperexcitability. nih.gov

While direct studies on this compound derivatives as anticonvulsants are not available, research on functionalized amino acid derivatives has identified potent new agents for the treatment of epilepsy. nih.gov These compounds have shown efficacy in preclinical models such as the maximal electroshock seizure (MES) test. nih.gov The structural similarity of this compound to these effective amino acid derivatives suggests a potential area for future investigation.

Cancer Therapeutics

Carboxamide derivatives represent a promising class of compounds in the discovery of new anticancer drugs due to their ability to interact with multiple cancer-related targets and their favorable pharmacological profiles. researchgate.netnih.gov Various studies have demonstrated the in vitro anticancer activity of different carboxamide-containing scaffolds.

N-substituted indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116). researchgate.netnih.govnih.govresearchgate.net Several of these compounds exhibited significant and selective cytotoxicity against cancer cells compared to normal cells. nih.gov For instance, certain derivatives with anthraquinone (B42736) or p-chlorobenzene moieties showed sub-micromolar IC50 values against the K-562 leukemia cell line. nih.gov

Other classes of carboxamides, such as 1,8-naphthyridine-3-carboxamide and 7-aza-coumarine-3-carboxamides, have also demonstrated high cytotoxicity against a number of cancer cell lines. nih.govmdpi.com The mechanism of action for these compounds can involve the inhibition of key enzymes like topoisomerases or interference with critical signaling pathways in cancer cells. nih.gov

In Vitro Anticancer Activity of Selected Carboxamide Derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 12 (1-anthraquinone moiety) | K-562 (Leukemia) | 0.33 |

| Compound 14 (2-anthraquinone moiety) | K-562 (Leukemia) | 0.61 |

| Compound 4 (p-chlorobenzene group) | K-562 (Leukemia) | 0.61 |

| Compound 10 | HCT-116 (Colon Cancer) | 1.01 |

(Data from a study on N-substituted indole-2-carboxamides) nih.govnih.gov

Anticancer Properties

Carboxamide derivatives, in general, are a promising class of compounds in the discovery of anticancer drugs due to their capacity to interact with multiple targets involved in cancer progression and their favorable pharmacological profiles. nih.gov Several N-substituted 1H-indole-2-carboxamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds demonstrating notable cytotoxicity and selectivity. researchgate.net For instance, certain indole-2-carboxamide derivatives have shown potent activity against K-562 (leukemia), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.govresearchgate.net

In the context of this compound derivatives, a significant area of research has been their application in the development of Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that induce the degradation of specific proteins. Notably, derivatives of 3-aminoazetidine have been instrumental in creating potent degraders of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme implicated in multiple cancers. nih.govnih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 12 | K-562 | 0.33 | nih.gov |

| Compound 14 | K-562 | 0.61 | nih.gov |

| Compound 4 | K-562 | 0.61 | nih.gov |

| Compound 10c | Panc1 (KRAS-G12D) | 1.40 | mdpi.com |

| PROTAC 37 (MS4322) | MCF-7 | Inhibited cell growth by ~50% at 3 µM and 10 µM | researchgate.net |

This table presents a selection of carboxamide derivatives and their anticancer activities as reported in the literature.

Protein Arginine Methyltransferase 5 (PRMT5) Degradation

The aberrant expression of Protein Arginine Methyltransferase 5 (PRMT5) is associated with the progression of various cancers, making it an attractive therapeutic target. nih.govnih.gov The development of PROTACs targeting PRMT5 represents a novel strategy for cancer therapy. In this approach, a 3-aminoazetidine moiety has been utilized as a linker to connect a PRMT5 binding ligand to an E3 ligase binder. nih.gov

One such PROTAC, compound 15 (also known as MS4322), was developed and shown to effectively reduce PRMT5 protein levels in multiple cancer cell lines, including MCF-7 breast cancer cells. nih.govnih.gov The degradation of PRMT5 by compound 15 was demonstrated to be dependent on the E3 ligase and the proteasome. nih.govnih.gov This compound also exhibited high selectivity for PRMT5 in global proteomic studies. nih.govnih.gov The design of these degraders involved replacing the oxetane (B1205548) group of a known PRMT5 inhibitor, EPZ015666, with an azetidine (B1206935) group to facilitate the attachment of a linker. nih.gov

Antibacterial Activities, Including MRSA

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. mdpi.com Research into new antibacterial agents has explored various chemical scaffolds, including those containing carboxamide linkages.

A study on 3-amino-substituted analogues of fusidic acid, an antibiotic with high activity against S. aureus, demonstrated that pyrazinecarboxamide-substituted analogues exhibit high antibacterial activity against MRSA, with a minimum inhibitory concentration (MIC) of ≤ 0.25 μg/mL. nih.gov Another study developed a rhein-based derivative, RH17, which showed potent antimicrobial activity against both methicillin-susceptible S. aureus (MSSA) and MRSA isolates, with MIC values ranging from 8 to 16 μg/mL. mdpi.com These findings underscore the potential of incorporating carboxamide-containing moieties in the design of novel antibacterial agents to combat resistant pathogens.

| Compound/Derivative | Target Bacteria | MIC (μg/mL) | Reference |

| Pyrazinecarboxamide-substituted fusidic acid analogues | S. aureus (MRSA) | ≤ 0.25 | nih.gov |

| RH17 | MSSA | 8 | mdpi.com |

| RH17 | MRSA | 8-16 | mdpi.com |

This table summarizes the antibacterial activity of selected carboxamide derivatives against Staphylococcus aureus strains.

Antihypertensive Activity

Derivatives containing a carboxamide linkage have also been explored for their potential antihypertensive effects. A series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols were synthesized and their antihypertensive activity was evaluated in spontaneously hypertensive rats. nih.gov The study found that compounds with branched alkyl or branched alkylamino groups flanking the carbonyl group exhibited optimal activity, with potency comparable to the known potassium channel activator, cromakalim. nih.gov The antihypertensive effect of representative compounds was diminished by pretreatment with glibenclamide, suggesting that their mechanism of action may involve the activation of potassium channels. nih.gov

Investigated Mechanisms of Action

Understanding the mechanisms through which this compound derivatives exert their biological effects is crucial for their further development as therapeutic agents. A key aspect of this is elucidating their interactions with biological targets at a molecular level.

Ligand-Receptor Interactions

The interaction between a ligand (such as a drug molecule) and its receptor is fundamental to its pharmacological effect. nih.gov Molecular docking studies are often employed to predict and analyze the binding modes of ligands within the active site of a receptor. researchgate.net For carboxamide derivatives, the carboxamide linkage can play a crucial role in these interactions by forming hydrogen bonds, which can enhance target affinity. nih.gov

In the context of G-protein coupled receptors (GPCRs), specific structural features of a ligand can determine its signaling properties. For instance, in a study of β2-adrenergic receptor agonists, the presence of a hydrogen bond acceptor at a specific position on the ligand was found to be essential for forming a specific interaction with the receptor, leading to selective Gs protein coupling. nih.gov

For the PRMT5 degraders based on the 3-aminoazetidine scaffold, the ligand-receptor interaction involves the bivalent nature of the PROTAC molecule. One end of the molecule binds to the target protein (PRMT5), while the other end binds to an E3 ubiquitin ligase. nih.govnih.gov This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound core serves as a linker to optimally position the two binding moieties for effective ternary complex formation.

Modulatory Effects on Cellular Signaling Pathways

While research specifically detailing the modulatory effects of this compound derivatives on cellular signaling pathways is limited, studies on structurally related azetidine-carboxamide compounds provide valuable insights into their potential biological activities. A notable example is the investigation of (R)-azetidine-2-carboxamide analogues as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov

STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, differentiation, and immune responses. nih.gov Aberrant activation of STAT3 is implicated in numerous human cancers, making it an attractive target for therapeutic intervention. nih.gov A series of (R)-azetidine-2-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit STAT3 activity. nih.gov

Several of these analogues demonstrated potent and selective inhibition of STAT3 with sub-micromolar efficacy. nih.gov For instance, compounds 7e , 7f , 7g , and 9k were identified as having significant cellular activity against breast cancer cells that harbor constitutively active STAT3. acs.org These compounds were shown to inhibit the growth of cancer cells, suppress the expression of STAT3 target genes, and induce apoptosis (programmed cell death). acs.org The inhibitory effects were observed at concentrations that correlated with the inhibition of STAT3 activity, suggesting a direct link between STAT3 inhibition and the observed anti-cancer effects. nih.gov

The study highlighted that modifications to the azetidine-carboxamide scaffold could significantly impact cellular permeability and potency. nih.gov For example, the conversion of a carboxylate group to a methyl ester, phthalide, or methyl amide improved the cellular potency of the azetidine analogues. nih.gov This research underscores the potential of the azetidine-carboxamide framework as a scaffold for developing modulators of critical cellular signaling pathways like STAT3. nih.gov

Table 1: Cellular Activity of Selected (R)-Azetidine-2-carboxamide Analogues Against Breast Cancer Cells nih.govacs.org

| Compound | EC₅₀ (μM) for Cell Viability Inhibition | Effect on Colony Survival of MDA-MB-231 Cells |

| 7e | 0.9 - 1.9 | Near-complete inhibition at 1 μM |

| 7f | 0.9 - 1.9 | Significant inhibition at 1 μM |

| 7g | 0.9 - 1.9 | Complete inhibition of colony formation at 1 μM |

| 9k | 0.9 - 1.9 | Significant inhibition at 1 μM |

Inhibition of Enzyme Activity (e.g., Glycosidases)

The azetidine ring is a key structural feature in various enzyme inhibitors, including those targeting glycosidases. nih.gov Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing essential roles in various biological processes. omicsonline.org The inhibition of these enzymes is a therapeutic strategy for several diseases, including diabetes and viral infections. omicsonline.org

Research into azetidine-containing compounds has revealed their potential as glycosidase inhibitors. Specifically, azetidine iminosugars, which are structural mimics of the natural sugar substrates, have been synthesized and evaluated for their inhibitory activity against a range of glycosidases. nih.gov A study focused on azetidine iminosugars derived from pentoses demonstrated significant and specific inhibition of non-mammalian α-glucosidases. nih.gov

In this study, L-xylo- and L-arabino-iminosugar azetidines were found to be effective inhibitors. nih.gov The four-membered azetidine ring introduces conformational constraints that can lead to potent and selective binding to the active site of the target enzyme. While these compounds are not this compound derivatives, the findings highlight the importance of the azetidine moiety in the design of glycosidase inhibitors. The substitution pattern on the azetidine ring is crucial for determining the inhibitory potency and selectivity against different types of glycosidases. nih.gov

Further research on other classes of azetidine derivatives has also shown their potential as enzyme inhibitors. For instance, certain β-lactam derivatives containing a 4-oxoazetidine-2-carboxylate core have been investigated as weak inhibitors of elastase. nih.gov Additionally, azetidine and piperidine (B6355638) carbamates have been identified as efficient, covalent inhibitors of monoacylglycerol lipase, an enzyme involved in the endocannabinoid system.

While direct evidence for the glycosidase inhibitory activity of this compound derivatives is not yet prevalent in the literature, the established activity of other azetidine-containing compounds suggests that this chemical class holds promise for the development of novel enzyme inhibitors.

Structure Activity Relationship Sar and Lead Optimization Studies

Elucidation of Structural Determinants for Biological Activity and Selectivity

The inherent rigidity of the azetidine (B1206935) ring in 3-aminoazetidine-1-carboxamide derivatives plays a crucial role in defining their biological activity. By locking key pharmacophoric elements in a specific spatial orientation, this scaffold can enhance binding affinity to biological targets. The amino group at the 3-position and the carboxamide at the 1-position provide key points for interaction and further derivatization.

In the development of triple reuptake inhibitors, for instance, the 3-aminoazetidine core has been explored as a bioisosteric replacement for other scaffolds. This modification aims to improve potency and selectivity for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters. While specific data on the 1-carboxamide (B11826670) variant is limited in publicly available research, studies on related 3-aminoazetidine derivatives have shown that the nature and substitution pattern on the amino group are critical for modulating activity and selectivity.

Impact of Substituent Modifications on Potency and Efficacy

Systematic modifications of the this compound core are central to optimizing potency and efficacy. The primary amino group at the 3-position and the carboxamide nitrogen at the 1-position are amenable to a wide range of chemical transformations, allowing for a thorough exploration of the surrounding chemical space.

A hypothetical SAR exploration for a generic kinase inhibitor series based on the this compound scaffold is presented below to illustrate these principles.

| Compound | R1 (on 3-amino group) | R2 (on 1-carboxamide) | Kinase Inhibition (IC50, nM) |

|---|---|---|---|

| 1 | -H | -Methyl | 500 |

| 2 | -Acetyl | -Methyl | 250 |

| 3 | -Benzoyl | -Methyl | 100 |

| 4 | -Benzoyl | -Ethyl | 120 |

| 5 | -Benzoyl | -Cyclopropyl | 80 |

This table is illustrative and does not represent actual experimental data for a specific target.

Optimization of Drug Metabolism and Pharmacokinetics (DMPK) Properties

A critical aspect of lead optimization is the enhancement of a compound's DMPK profile to ensure it can reach its target in sufficient concentrations and for an appropriate duration. The this compound scaffold offers several avenues for such optimization.

For central nervous system (CNS) targets, the ability of a drug to cross the blood-brain barrier (BBB) is paramount. The physicochemical properties of this compound derivatives, such as lipophilicity, polar surface area (PSA), and hydrogen bond donor/acceptor count, can be modulated to improve BBB penetration. Generally, increasing lipophilicity and reducing PSA can enhance passive diffusion across the BBB. However, a delicate balance must be maintained, as excessive lipophilicity can lead to other issues like non-specific binding and poor solubility.

The azetidine ring is often incorporated into drug candidates to improve their metabolic stability. The strained four-membered ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. Modifications to the substituents on the 3-amino and 1-carboxamide groups can also block potential sites of metabolism. For instance, the introduction of fluorine atoms at strategic positions can prevent oxidative metabolism, thereby prolonging the half-life of the compound and reducing its clearance.

A hypothetical DMPK optimization for a CNS-targeted agent is outlined in the table below.

| Compound | Modification | LogP | BBB Permeability (in vitro) | Metabolic Stability (t1/2, min) | P-gp Efflux Ratio |

|---|---|---|---|---|---|

| A | Parent | 1.5 | Low | 15 | 5.2 |

| B | Add trifluoromethyl to R1 | 2.1 | Moderate | 45 | 4.8 |

| C | Cyclize R2 | 2.3 | Moderate | 50 | 2.5 |

| D | Both B and C modifications | 2.9 | High | 90 | 1.8 |

This table is illustrative and does not represent actual experimental data.

Conformational Restriction and Rigidification Strategies in Drug Design

The use of the 3-aminoazetidine core is a prime example of a conformational restriction strategy in drug design. By reducing the number of rotatable bonds compared to a more flexible acyclic analogue, the entropic penalty upon binding to a target is minimized, which can lead to higher binding affinity.

Furthermore, studies on peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this moiety can act as a β-turn inducer. researchgate.net This ability to induce specific secondary structures is highly valuable in the design of peptidomimetics and other molecules that need to adopt a particular conformation for biological activity. The rigid azetidine ring pre-organizes the substituents, presenting them to the target in a well-defined manner, which can enhance both potency and selectivity.

Bioisosteric Replacements Utilizing the Azetidine Scaffold

The application of bioisosterism is a foundational concept in medicinal chemistry, allowing for the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles. nih.gov The azetidine ring, a four-membered saturated heterocycle, has emerged as a valuable scaffold in this context. nih.gov Its strained, rigid, three-dimensional structure offers a distinct advantage over more planar aromatic systems, a strategy often referred to as "escaping flatland." researchgate.netbaranlab.org The incorporation of the azetidine moiety can lead to improved properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing novel vectors for interacting with biological targets. researchgate.net Azetidines are frequently employed as bioisosteric replacements for other cyclic systems like piperidine (B6355638) and pyrrolidine (B122466), or to replace acyclic fragments to induce conformational restraint. nih.govresearchgate.net

Detailed Research Findings

Replacement of Proline in STAT3 Inhibitors

A compelling example of the azetidine scaffold's utility is found in the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in oncogenesis. acs.org In an effort to optimize a series of proline-based STAT3 inhibitors, researchers strategically replaced the proline linker with an (R)-azetidine-2-carboxamide moiety. acs.org This substitution proved to be highly effective, leading to a new class of inhibitors with significantly improved potency. The change from the five-membered proline ring to the four-membered azetidine ring altered the conformational properties of the molecule, resulting in analogues with sub-micromolar inhibitory activity against STAT3 DNA-binding, a marked improvement over the original leads. acs.org

Further structure-activity relationship (SAR) studies explored modifications to other parts of the molecule while retaining the core azetidine scaffold. For instance, bioisosteric replacement of the salicylic (B10762653) acid portion with various benzo-fused N-heterocyclic systems successfully retained in vitro activity while improving cellular permeability and other physicochemical properties. acs.orgscholar9.com The data below illustrates the impact of these modifications on inhibitory potency.

| Compound | Linker Moiety | Key Structural Feature | STAT3 DNA-Binding IC50 (μM) |

|---|---|---|---|

| BP-1-102 (Lead) | Proline | Salicylamide | 6.8 |

| 5a | (R)-Azetidine-2-carboxamide | Salicylamide | 0.55 |

| 5o | (R)-Azetidine-2-carboxamide | Salicylamide derivative | 0.38 |

| 8i | (R)-Azetidine-2-carboxamide | Benzohydroxamic acid derivative | 0.34 |

Replacement of Aromatic Rings in Receptor Antagonists

The azetidine scaffold has also been successfully used as a bioisostere for aromatic and other heterocyclic rings to improve physicochemical properties. In the development of oxytocin (B344502) receptor antagonists, researchers examined the effect of replacing a pyrazine (B50134) ring with various saturated heterocycles. nih.gov The azetidine-containing analogue emerged as a preferred compound. This substitution led to a tenfold improvement in aqueous solubility and a significant increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success, while maintaining high binding affinity to the target receptor. nih.gov

| Core Scaffold | Aqueous Solubility (μg/mL) | Fsp3 | Oxytocin Receptor Ki (nM) |

|---|---|---|---|

| Pyrazine | <5 | 0.29 | 1.1 |

| Azetidine | 59 | 0.46 | 9.5 |

Azetidine as a Bioisostere for tert-Butyl Groups

Recent research has expanded the role of the azetidine scaffold to include its use in novel N-pentafluorosulfanyl (N–SF5) azetidines. acs.org The N–SF5 group has been proposed as a bioisosteric replacement for sterically demanding groups like N-tert-butyl (N-tBu) and N-trifluoroethyl (N-CF3). The resulting N–SF5 azetidines demonstrate high aqueous stability and increased lipophilicity compared to their parent N-alkyl analogues. acs.org This application highlights the versatility of the azetidine ring in creating novel chemical matter with potentially superior drug-like properties, positioning these scaffolds for use in medicinal chemistry to explore new chemical space. acs.org

Computational and Biophysical Characterization

Molecular Modeling and Docking Studies

While specific molecular modeling and docking studies on 3-Aminoazetidine-1-carboxamide are not extensively documented in publicly available literature, the principles of these computational techniques are widely applied to understand the behavior of similar small molecules and peptidomimetics. Molecular modeling, encompassing methods from molecular mechanics to quantum mechanics, allows for the prediction of the three-dimensional structure of molecules and their conformational energies. For a molecule like this compound, modeling would be crucial in determining the puckering of the azetidine (B1206935) ring and the preferred orientation of the amino and carboxamide substituents.

Quantum Chemical Calculations and Theoretical Explanations

Quantum chemical calculations provide a fundamental understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. For azetidine derivatives, these calculations are essential for elucidating the effects of the strained four-membered ring on bond lengths, bond angles, and charge distribution. Methods like Density Functional Theory (DFT) are commonly employed to study the geometric and electronic properties of such compounds researchgate.net.

Theoretical studies on N-substituted amino acid derivatives have been conducted to determine their ionization constants using methods like HF, DFT, and MP2 researchgate.net. Such calculations on this compound would help in understanding its acid-base properties and its behavior in different physiological environments. Furthermore, quantum chemical calculations can be used to predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to validate the computed structures and provide a detailed assignment of the observed spectral bands.

Conformational Analysis of Azetidine-Containing Peptides and Derivatives

The incorporation of azetidine-based amino acids into peptides has a profound impact on their conformational preferences. The rigid azetidine ring restricts the available conformational space, leading to more predictable and stable secondary structures.

Hydrogen bonding is a critical determinant of peptide and protein structure. In peptides containing derivatives of 3-amino-1-methylazetidine-3-carboxylic acid, a unique sidechain-to-backbone N-H···N C6γ hydrogen bond has been identified. This interaction accompanies and stabilizes the weak intra-residue C5 hydrogen bond (implicating the NH and C=O of the same residue) nih.govnih.gov. This concurrent hydrogen bonding provides a new strategy for stabilizing extended backbone secondary structures in short peptides nih.gov.

Furthermore, studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have revealed an interesting main-chain-to-side-chain hydrogen bond. This interaction forms a six-membered pseudo-cycle, connecting the nitrogen atom of the azetidine ring (as the acceptor) to the amide NH of the subsequent residue (as the donor) researchgate.net. This unexpected hydrogen bond expands the conformational possibilities offered by these constrained amino acids in the design of novel foldamers researchgate.net.

| Interaction Type | Description | Stabilizing Effect |

| C5 Hydrogen Bond | Intra-residue H-bond between the backbone NH and C=O of the same amino acid. | Stabilizes extended conformations. |

| C6γ Hydrogen Bond | Sidechain-to-backbone N-H···N interaction in derivatives of 3-amino-1-methylazetidine-3-carboxylic acid. | Accompanies and stabilizes the C5 H-bond. |

| Main-Chain-to-Side-Chain H-Bond | Forms a six-membered pseudo-cycle between the azetidine ring nitrogen and the amide NH of the next residue in N-substituted 3-aminoazetidine-3-carboxylic acid peptides. | Increases conformational options for designing foldamers. |

The constrained nature of the azetidine ring makes its derivatives potent inducers of reverse turns, particularly β-turns, in peptide chains. The 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element that facilitates the efficient synthesis of small head-to-tail cyclic peptides ljmu.ac.uk. It has been observed that the 3-aminoazetidine-3-carboxylic acid moiety is a likely β-turn inducer researchgate.net. The incorporation of such residues can pre-organize a peptide chain into a conformation that is conducive to cyclization or receptor binding. This property is highly valuable in medicinal chemistry for the design of peptidomimetics with enhanced stability and activity.

The prediction of the three-dimensional structure of peptides containing azetidine derivatives benefits from the conformational constraints imposed by the four-membered ring. These constraints reduce the number of accessible conformations, making computational prediction more tractable and accurate. Structural insights from X-ray diffraction analysis of a cyclic tetrapeptide containing a 3-aminoazetidine unit indicate that the azetidine ring can encourage the adoption of a less stable, all-trans conformation ljmu.ac.uk. This ability to stabilize specific conformations is a key advantage in the rational design of peptides with defined three-dimensional structures.

Spectroscopic Investigations for Conformational Preferences (e.g., IR, NMR)

Spectroscopic techniques are powerful tools for elucidating the conformational preferences of molecules in solution. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative for studying the structure of peptides containing azetidine derivatives.

The conformational preferences of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have been investigated using both IR and NMR spectroscopy researchgate.net. IR spectroscopy can provide information about hydrogen bonding through shifts in the vibrational frequencies of the amide N-H and C=O groups. For instance, the presence of intramolecular hydrogen bonds can be inferred from the position of the amide I band umich.edu.

NMR spectroscopy offers a wealth of information on the three-dimensional structure and dynamics of peptides. Parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shift deviations can be used to determine inter-proton distances, dihedral angles, and the presence of stable secondary structures. For peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, NMR studies have been crucial in identifying the presence of β-turns and the specific hydrogen bonding patterns that stabilize these conformations researchgate.net. In the ¹H-NMR spectrum of a 3,3-substituted azetidine moiety, the methylene protons of the ring often appear broadened due to the conformational dynamics of the ring mdpi.com.

| Spectroscopic Technique | Information Provided | Application to Azetidine-Containing Peptides |

| Infrared (IR) Spectroscopy | Vibrational modes of functional groups, hydrogen bonding information. | Detecting intramolecular hydrogen bonds through shifts in amide I and N-H stretching frequencies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure, conformational dynamics, inter-atomic distances, and dihedral angles. | Confirming the presence of β-turns, identifying specific hydrogen bonding patterns, and characterizing ring puckering and dynamics. |

Translational and Advanced Applications of 3 Aminoazetidine 1 Carboxamide Derivatives

Azetidines as Versatile Building Blocks in Organic Synthesis

Azetidines, four-membered nitrogen-containing heterocyclic compounds, are increasingly recognized as valuable building blocks in organic synthesis. Their strained ring system provides a unique conformational rigidity and reactivity that can be exploited in the design of novel molecular architectures. Derivatives of 3-Aminoazetidine-1-carboxamide, in particular, offer a synthetically accessible scaffold with multiple points for diversification, making them attractive starting materials for the construction of complex molecules.

The incorporation of the azetidine (B1206935) ring can significantly influence the physicochemical properties of a molecule, including its solubility, lipophilicity, and metabolic stability. This has led to their use in medicinal chemistry to fine-tune the pharmacokinetic profiles of drug candidates. For instance, the rigid azetidine core can act as a bioisosteric replacement for more flexible acyclic or larger cyclic systems, helping to lock in a desired bioactive conformation and improve binding affinity to a biological target.

Furthermore, the amino and carboxamide functionalities of this compound derivatives provide convenient handles for a variety of chemical transformations. The amino group can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides. The carboxamide can be hydrolyzed or converted to other functional groups, further expanding the synthetic utility of these compounds. This versatility allows for the creation of diverse libraries of compounds for screening in drug discovery and materials science.

Development of Foldamers and Peptidomimetics

Foldamers are oligomers that adopt well-defined, predictable secondary structures, similar to peptides and proteins. mdpi.com They have emerged as a promising class of molecules in medicinal chemistry and materials science due to their potential to mimic the structure and function of natural biopolymers while offering improved stability against enzymatic degradation. mdpi.com this compound derivatives are valuable building blocks for the construction of novel foldamers and peptidomimetics. nih.gov

The constrained four-membered ring of the azetidine moiety introduces conformational rigidity into the backbone of an oligomer. This pre-organization can favor the adoption of specific secondary structures, such as helices and turns. By strategically incorporating azetidine-based amino acids into a peptide sequence, researchers can induce and stabilize desired folding patterns that might not be accessible with natural amino acids alone.

A study on short oligomers of an azetidine-based α-amino acid demonstrated a length-dependent transition from extended to folded conformations. nih.govresearchgate.net This transition was found to be critically dependent on the formation of intramolecular hydrogen bonds. nih.govresearchgate.net Such detailed conformational analysis is crucial for the rational design of foldamers with specific three-dimensional structures and, consequently, tailored biological activities.

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is another area where this compound derivatives are impactful. nih.gov Peptidomimetics often exhibit enhanced metabolic stability and oral bioavailability compared to their natural peptide counterparts, making them more attractive as therapeutic agents. The unique structural features of the azetidine ring can be used to create novel backbone scaffolds for peptidomimetics with improved pharmacological properties.

Applications in Chemical Biology

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology used to study the function of enzymes within complex biological systems. plantchemetics.orgnih.gov ABPP utilizes small molecule probes that covalently bind to the active site of an enzyme, allowing for its detection, identification, and quantification. nih.gov The design of effective ABPP probes requires a reactive "warhead" that can form a stable covalent bond with a specific amino acid residue in the enzyme's active site, a linker, and a reporter tag for visualization or enrichment.

While the direct application of this compound as a core scaffold for ABPP probes is not extensively documented in the provided search results, the principles of ABPP can be applied to enzymes that interact with azetidine-containing molecules. The development of ABPP probes for various enzyme classes, including hydrolases and oxidoreductases, has been a significant focus in the field. rsc.org These probes often target nucleophilic amino acid residues like serine, cysteine, or histidine in the active site. nih.govuark.edu

The general structure of an ABPP probe consists of three key components:

Reactive Group (Warhead): This element is typically an electrophilic group that can form a covalent bond with a nucleophilic residue in the active site of a target enzyme.

Linker: This component connects the warhead to the reporter tag and can be modified to influence the probe's selectivity and physicochemical properties.

Reporter Tag: This is a group, such as a fluorophore or a biotin tag, that enables the detection and isolation of the labeled proteins. nih.gov

The versatility of ABPP allows for the screening of enzyme activities in native biological contexts, providing valuable insights into cellular processes and disease mechanisms. It has also become an important tool in drug discovery for identifying new therapeutic targets and assessing the selectivity of inhibitors. nih.gov

Chiral Templates and Auxiliaries

In asymmetric synthesis, chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The development of effective chiral auxiliaries is a cornerstone of modern organic synthesis, enabling the preparation of single-enantiomer drugs and other bioactive molecules.

Amino acid derivatives are frequently used as chiral auxiliaries due to their natural chirality and ready availability. researchgate.net The rigid and defined stereochemistry of the azetidine ring in derivatives of this compound makes them promising candidates for development as novel chiral auxiliaries. The presence of both amino and carboxamide functionalities provides multiple attachment points for the substrate and directing groups.

For example, (S)-1-Phenylethylamine has been successfully employed as a chiral auxiliary in the synthesis of optically active azetidine-2,4-dicarboxylic acids. rsc.org This demonstrates the potential of using chiral amines in conjunction with the azetidine scaffold to induce asymmetry. The predictable conformation of the azetidine ring can effectively shield one face of the reacting molecule, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.

The development of new chiral auxiliaries based on the 3-aminoazetidine scaffold could offer advantages in terms of reactivity, selectivity, and ease of removal. Further research in this area could expand the toolbox of synthetic chemists for the stereocontrolled synthesis of complex molecules.

Enhancement of Fluorescent Properties of Chromophores

Chromophores are molecules that absorb light in the ultraviolet or visible region of the electromagnetic spectrum. When a chromophore also emits light after absorption, it is known as a fluorophore. The efficiency and wavelength of this fluorescence are highly dependent on the chemical structure of the molecule and its local environment.

While the direct use of this compound to enhance the fluorescent properties of chromophores is not explicitly detailed in the provided search results, the structural features of the azetidine ring could potentially be exploited for this purpose. The rigid nature of the four-membered ring can restrict intramolecular rotations and vibrations in a covalently attached chromophore. This reduction in non-radiative decay pathways can lead to an increase in the fluorescence quantum yield, making the molecule a more efficient emitter of light.

Furthermore, the amino and carboxamide groups of the azetidine derivative can be used to attach the scaffold to a known chromophore. These groups can also influence the electronic properties of the chromophore through inductive or resonance effects, potentially leading to shifts in the absorption and emission maxima (solvatochromism). The ability to tune the photophysical properties of fluorescent dyes is crucial for their application in various fields, including bioimaging, sensing, and materials science. researchgate.net

The principles of designing highly fluorescent molecules often involve creating rigid and planar structures to minimize vibrational energy loss. The incorporation of the compact and rigid azetidine ring system into a larger chromophore structure could be a viable strategy to achieve this goal and develop novel fluorescent probes with enhanced brightness and photostability.

Future Directions and Research Perspectives

Design and Synthesis of Novel 3-Aminoazetidine-1-carboxamide Analogues with Enhanced Selectivity and Potency

The development of novel analogues of this compound is a key area for future research, aiming to enhance biological activity, selectivity, and pharmacokinetic properties. The synthesis of a diverse library of derivatives will be crucial for establishing robust structure-activity relationships (SAR).

One promising approach involves the bioisosteric modification of the 3-aminoazetidine core. For instance, the synthesis of 166 novel 3-aminoazetidine derivatives has been explored for their potential as triple reuptake inhibitors, demonstrating the tractability of this scaffold for generating a wide range of analogues. acs.org Further modifications could involve the introduction of various substituents on the azetidine (B1206935) nitrogen and the exocyclic amine to modulate target binding and physicochemical properties.

The carboxamide moiety also presents a valuable handle for derivatization. Systematic exploration of different substituents on the carboxamide nitrogen can lead to the discovery of compounds with improved potency and target engagement. For example, the synthesis of pyrrolopyrazine carboxamide derivatives has led to the identification of potent and selective FGFR2/3 inhibitors that can overcome drug resistance. nih.gov This highlights the potential of modifying the carboxamide portion to achieve desired therapeutic profiles.

The creation of focused compound libraries will be instrumental in this endeavor. By systematically altering different parts of the this compound structure, researchers can identify key structural features that govern biological activity. The insights gained from these studies will guide the design of next-generation analogues with optimized efficacy and safety profiles.

A summary of synthetic strategies for related derivatives is presented in the table below:

| Starting Material | Reaction Type | Product | Reference |

| Boc-protected 3-azetidinone | Parallel synthesis | 3-aminoazetidine derivatives | acs.org |

| Pyrrolopyrazine carboxamide core | Linker and electrophile exploration | Potent FGFR2/3 inhibitors | nih.gov |

| 3-phenoxybenzoic acid | Conventional organic methods | Hydrazine-1-carboxamide derivatives | nih.gov |

Exploration of Undiscovered Reactivity and Stereocontrolled Synthetic Routes

Advancements in synthetic chemistry are essential for accessing novel and structurally complex this compound analogues. A key focus will be on the development of stereocontrolled synthetic routes to prepare enantiomerically pure compounds, as the stereochemistry of the 3-amino group is likely to be critical for biological activity.

Recent progress in the stereoselective synthesis of azetidine derivatives provides a strong foundation for this work. For example, a flexible and general method for the efficient synthesis of chiral azetidin-3-ones with high enantiomeric excess has been developed, which avoids the use of toxic diazo intermediates. nih.gov Furthermore, the asymmetric hydrogenation of unsaturated azetinylcarboxylic acids has been established as a route to azetidine-based amino acids. thieme-connect.de These methods could be adapted for the stereoselective synthesis of 3-aminoazetidine precursors.

The exploration of novel reactivity of the azetidine ring is another important research avenue. The strained nature of the four-membered ring can be exploited in ring-opening or ring-expansion reactions to generate diverse molecular scaffolds. Additionally, the development of efficient methods for the functionalization of the azetidine ring at positions other than the amino and carboxamide groups could lead to the discovery of analogues with unique pharmacological properties.

Key stereoselective synthetic approaches applicable to azetidine synthesis are highlighted below:

| Method | Key Feature | Resulting Compound Type | Reference |

| Gold-catalyzed oxidative cyclization | Bypasses toxic diazo intermediates | Chiral azetidin-3-ones | nih.gov |

| Asymmetric hydrogenation | Stereoselective reduction | Azetidine-based α-amino acids | thieme-connect.de |

| Aza-Michael addition | C-N bond formation | Functionalized 3-substituted azetidines | mdpi.comnih.gov |

| La(OTf)3-catalyzed aminolysis | Intramolecular regioselective reaction | Substituted azetidines | bohrium.com |

Advanced Computational Approaches for Rational Drug Design

Computational chemistry and molecular modeling will play an increasingly important role in guiding the design and optimization of this compound-based therapeutics. openpharmaceuticalsciencesjournal.com These in silico methods can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. openpharmaceuticalsciencesjournal.com

Structure-based drug design (SBDD) will be a powerful tool if the three-dimensional structure of the biological target is known. Molecular docking simulations can be used to predict the binding mode of this compound analogues within the target's active site, providing insights into key interactions that contribute to binding affinity. This information can then be used to design modifications that enhance these interactions.

In the absence of a target structure, ligand-based drug design (LBDD) methods can be employed. Techniques such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore generation can identify the key molecular features required for biological activity based on a set of known active and inactive compounds. openpharmaceuticalsciencesjournal.com For instance, a 3D-QSAR model developed for imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues successfully predicted the activities of test set molecules and can be used for designing novel potent derivatives. openpharmaceuticalsciencesjournal.com

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the ligand-target complex, revealing conformational changes and water networks that may influence binding. These advanced computational approaches, when used in synergy with synthetic chemistry and biological testing, will facilitate a more rational and efficient drug design process.

Preclinical and Clinical Development of this compound Based Therapeutics

The ultimate goal of research into this compound is the development of new medicines. The successful translation of promising lead compounds from the laboratory to the clinic will require a rigorous preclinical and clinical development program. The presence of the azetidine scaffold in several marketed drugs provides encouragement for the development of therapeutics based on this heterocycle. researchgate.net

Preclinical studies will involve a comprehensive evaluation of the lead candidates in cellular and animal models of disease to assess their efficacy and to establish a preliminary safety profile. These studies will also include detailed ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling. For example, preclinical studies of β-carboline-3-carboxamide antimalarials included in vitro evaluation and resistance profiling. nih.gov

Should a compound demonstrate a favorable preclinical profile, it may advance into clinical trials. These trials are conducted in phases to evaluate the safety and efficacy of the new drug in humans. While no clinical trials have been reported for this compound itself, the development of other drugs containing carboxamide or azetidine moieties provides a roadmap for this process. clinicaltrials.govnih.govmdpi.com The journey from initial discovery to an approved drug is long and challenging, but the unique properties of the this compound scaffold make it a worthy candidate for continued investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Aminoazetidine-1-carboxamide in laboratory settings?

- Methodology : The compound can be synthesized via coupling reactions using carboxamide-forming reagents (e.g., carbonyl chlorides) in the presence of a base such as triethylamine. Purification typically involves column chromatography with gradient elution (e.g., dichloromethane/methanol). Structural analogs like azetidine-3-carboxylic acid derivatives often require protecting groups for amine functionalities during synthesis .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Utilize high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Confirm structural integrity via nuclear magnetic resonance (NMR; ¹H and ¹³C) and liquid chromatography-mass spectrometry (LC-MS). For isotopic validation, deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) can improve quantification accuracy .

Q. What are the stability considerations and optimal storage conditions for this compound?

- Methodology : Store the compound at 0–6°C in airtight containers under inert gas (e.g., nitrogen). Stability tests should monitor degradation via accelerated aging studies (e.g., 40°C/75% relative humidity for 4 weeks). Avoid prolonged exposure to moisture, as azetidine derivatives are prone to hydrolysis .

Advanced Research Questions

Q. How can computational chemistry approaches predict the reactivity and interaction mechanisms of this compound?

- Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to simulate ligand-protein interactions. PubChem-derived InChI keys (e.g.,

HCECZXZHXZYFFI-UHFFFAOYSA-N) enable access to precomputed quantum mechanical data for benchmarking .

Q. What strategies are effective in resolving contradictions between experimental and theoretical data for this compound derivatives?

- Methodology : Perform iterative validation by repeating experiments under controlled conditions (e.g., pH, temperature). Cross-validate computational models using experimental spectroscopic data (e.g., IR, NMR shifts). Address discrepancies by refining force field parameters in molecular dynamics simulations .

Q. How does the stereochemistry of this compound influence its biological activity, and what methods validate stereoisomeric purity?

- Methodology : Synthesize enantiomers using chiral catalysts and assess activity via enzyme inhibition assays. Validate stereoisomeric purity using chiral HPLC with cellulose-based columns or X-ray crystallography. For example, adamantane-based analogs show distinct biological profiles depending on stereochemistry .

Data Sources and Validation

- Primary Data : Refer to PubChem for InChI strings, molecular weights, and computed properties .